5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine
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Overview
Description
5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both an imidazole and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Pyrimidine Ring Formation: The pyrimidine ring can be constructed through a condensation reaction involving aldehydes and amines.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include thiols, amines, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
Substituted Derivatives: Substitution reactions can yield a variety of substituted imidazole and pyrimidine derivatives.
Oxidized and Reduced Forms: Oxidation and reduction reactions can lead to different oxidation states of the imidazole ring.
Scientific Research Applications
5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors in the body.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Materials Science: The compound’s electronic properties make it suitable for use in the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the imidazole ring play crucial roles in binding to these targets, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Formyl-5-methyl-1H-imidazole: This compound shares the imidazole ring but lacks the pyrimidine ring and iodine atom.
5-Methyl-1H-imidazole-4-carbaldehyde: Similar to the above compound, it features the imidazole ring but lacks the pyrimidine ring and iodine atom.
Uniqueness
5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine is unique due to the presence of both the imidazole and pyrimidine rings, as well as the iodine atom. This combination of features gives it distinct chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C8H7IN4 |
---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
5-iodo-4-(2-methylimidazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H7IN4/c1-6-11-2-3-13(6)8-7(9)4-10-5-12-8/h2-5H,1H3 |
InChI Key |
HYVKOZVQTZIOQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC=C2I |
Origin of Product |
United States |
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